molecular formula C21H23BrN2OS B2371954 2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE CAS No. 477526-09-3

2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE

Cat. No.: B2371954
CAS No.: 477526-09-3
M. Wt: 431.39
InChI Key: VVUTVUIECRPGPA-UHFFFAOYSA-N
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Description

This compound is a thiazolium bromide derivative characterized by a cationic 1,3-thiazol-3-ium core substituted with a 2,3-dimethylphenylamino group at position 2, a 4-methoxyphenyl group at position 4, and a propenyl chain at position 3. The bromide ion serves as the counterion to balance the positive charge on the thiazolium ring. The structural complexity arises from the integration of aromatic (methoxyphenyl, dimethylphenyl) and aliphatic (propenyl) moieties, which influence its physicochemical properties, including solubility, stability, and reactivity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS.BrH/c1-5-13-23-20(17-9-11-18(24-4)12-10-17)14-25-21(23)22-19-8-6-7-15(2)16(19)3;/h5-12,14H,1,13H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUTVUIECRPGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)OC)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 2-[(2,3-dimethylphenyl)amino]-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide can be approached through multiple strategies, each with distinct advantages and considerations. Based on extensive literature analysis, three primary synthetic routes have been identified:

Sequential Functionalization Approach

This method involves the stepwise construction of the thiazole core followed by sequential introduction of functional groups:

  • Formation of the 2-amino-4-(4-methoxyphenyl)thiazole core
  • Introduction of the 2,3-dimethylphenyl group at the 2-position
  • N-alkylation with allyl bromide to form the thiazolium salt

Direct N-Alkylation of Pre-functionalized Thiazoles

This approach utilizes a pre-formed 2-[(2,3-dimethylphenyl)amino]-4-(4-methoxyphenyl)thiazole, which undergoes direct N-alkylation with allyl bromide to yield the desired thiazolium salt.

Hantzsch-Type Multicomponent Approach

This one-pot strategy employs a modified Hantzsch thiazole synthesis, combining multiple reactants to construct the substituted thiazole core in fewer steps.

Detailed Preparation Methods

Route 1: Sequential Functionalization Approach

Step 1: Synthesis of 4-(4-Methoxyphenyl)-2-aminothiazole

Reagents:

  • 4-Methoxyphenacyl bromide (1.0 eq)
  • Thiourea (1.2 eq)
  • Ethanol (solvent)

Procedure:

  • Dissolve 4-methoxyphenacyl bromide (5.0 g, 21.8 mmol) in absolute ethanol (50 mL).
  • Add thiourea (2.0 g, 26.2 mmol) and heat the mixture under reflux for 4 hours.
  • Cool the reaction mixture to room temperature and add 10% aqueous sodium carbonate solution (30 mL).
  • Extract the mixture with ethyl acetate (3 × 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol/water to yield 4-(4-methoxyphenyl)-2-aminothiazole.

Expected Yield: 80-85%

Analytical Data:

  • Melting Point: 142-144°C
  • 1H NMR (400 MHz, DMSO-d6): δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (s, 1H, thiazole-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (bs, 2H, NH2), 3.80 (s, 3H, OCH3)
Step 2: Introduction of 2,3-Dimethylphenyl Group

Reagents:

  • 4-(4-Methoxyphenyl)-2-aminothiazole (1.0 eq)
  • 2,3-Dimethylphenyl bromide (1.5 eq)
  • Copper(I) iodide (0.1 eq)
  • N,N'-Dimethylethylenediamine (0.2 eq)
  • Potassium carbonate (2.0 eq)
  • Dimethylformamide (solvent)

Procedure:

  • Combine 4-(4-methoxyphenyl)-2-aminothiazole (3.0 g, 14.5 mmol), 2,3-dimethylphenyl bromide (4.3 g, 21.8 mmol), CuI (0.28 g, 1.45 mmol), and K2CO3 (4.0 g, 29.0 mmol) in a reaction vessel.
  • Add N,N'-dimethylethylenediamine (0.32 g, 2.9 mmol) and anhydrous DMF (30 mL).
  • Stir the mixture under nitrogen atmosphere at 110°C for 24 hours.
  • Cool to room temperature, add water (100 mL), and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (hexane/ethyl acetate, 3:1) to yield 2-[(2,3-dimethylphenyl)amino]-4-(4-methoxyphenyl)thiazole.

Expected Yield: 65-75%

Analytical Data:

  • Melting Point: 135-137°C
  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (bs, 1H, NH), 7.10-7.02 (m, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (s, 1H, thiazole-H), 6.82 (d, J = 7.6 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3), 2.32 (s, 3H, CH3), 2.18 (s, 3H, CH3)
Step 3: N-Alkylation with Allyl Bromide

Reagents:

  • 2-[(2,3-Dimethylphenyl)amino]-4-(4-methoxyphenyl)thiazole (1.0 eq)
  • Allyl bromide (1.5 eq)
  • Acetonitrile (solvent)

Procedure:

  • Dissolve 2-[(2,3-dimethylphenyl)amino]-4-(4-methoxyphenyl)thiazole (2.0 g, 6.2 mmol) in anhydrous acetonitrile (25 mL).
  • Add allyl bromide (1.1 g, 9.3 mmol) dropwise at room temperature.
  • Heat the reaction mixture at 70°C for 18 hours under nitrogen atmosphere.
  • Cool to room temperature and concentrate under reduced pressure.
  • Wash the resulting solid with diethyl ether (3 × 20 mL) to remove any unreacted starting materials.
  • Recrystallize from ethanol/diethyl ether to obtain the pure this compound.

Expected Yield: 75-85%

Analytical Data:

  • Melting Point: 185-187°C
  • 1H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, NH), 8.18 (s, 1H, thiazole-H), 7.94 (d, J = 8.8 Hz, 2H, Ar-H), 7.20-7.12 (m, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 7.6 Hz, 1H, Ar-H), 6.05-5.94 (m, 1H, CH=CH2), 5.42 (d, J = 17.2 Hz, 1H, CH=CHH), 5.35 (d, J = 10.4 Hz, 1H, CH=CHH), 5.08 (d, J = 6.0 Hz, 2H, N-CH2), 3.85 (s, 3H, OCH3), 2.28 (s, 3H, CH3), 2.16 (s, 3H, CH3)

Route 2: One-Pot Hantzsch-Type Synthesis

This alternative approach involves a modified Hantzsch thiazole synthesis, employing a one-pot procedure to directly construct the functionalized thiazole core.

Reagents:

  • 4-Methoxyphenacyl bromide (1.0 eq)
  • N-(2,3-Dimethylphenyl)thiourea (1.2 eq)
  • Sodium acetate (2.0 eq)
  • Ethanol (solvent)
  • Allyl bromide (1.5 eq)

Procedure:

  • Prepare N-(2,3-dimethylphenyl)thiourea by reacting 2,3-dimethylaniline (1.0 eq) with ammonium thiocyanate (1.2 eq) in the presence of concentrated HCl (catalytic) in refluxing ethanol for 6 hours.
  • In a separate reaction vessel, combine 4-methoxyphenacyl bromide (5.0 g, 21.8 mmol), N-(2,3-dimethylphenyl)thiourea (5.1 g, 26.2 mmol), and sodium acetate (3.6 g, 43.6 mmol) in absolute ethanol (80 mL).
  • Heat the mixture under reflux for 8 hours, monitoring by TLC.
  • Cool to room temperature, filter any insoluble solids, and concentrate the filtrate under reduced pressure.
  • Purify the intermediate 2-[(2,3-dimethylphenyl)amino]-4-(4-methoxyphenyl)thiazole by column chromatography (hexane/ethyl acetate, 4:1).
  • Dissolve the purified intermediate in acetonitrile (50 mL), add allyl bromide (4.0 g, 32.7 mmol), and heat at 70°C for 18 hours.
  • Process as described in Step 3 of Route 1 to obtain the desired thiazolium salt.

Expected Yield: 55-65% (overall)

Optimization Parameters and Reaction Conditions

The synthesis of this compound can be optimized through careful control of various reaction parameters. Table 1 summarizes the key parameters and their effects on reaction outcomes.

Table 1. Optimization Parameters for the Synthesis of this compound

Parameter Optimal Condition Effect on Reaction Observation Reference
Solvent for N-alkylation Acetonitrile Dielectric constant 30-40 at 20°C provides optimal reactivity Higher yields (75-85%) compared to other solvents
Temperature for N-alkylation 70-80°C Promotes complete quaternization Shorter reaction times without decomposition
Reaction time for N-alkylation 18-24 hours Ensures complete conversion Prolonged reaction times may lead to side products
Solvent for thiazole formation Ethanol Facilitates nucleophilic substitution and cyclization Higher yields and purer products
Catalyst for arylation CuI/N,N'-dimethylethylenediamine Enhances C-N bond formation Improved yields for arylation step
Base for arylation K2CO3 Provides optimal basicity without side reactions Cleaner reaction profile
Purification method Recrystallization from ethanol/diethyl ether Removes impurities effectively High-purity product suitable for further applications

Mechanistic Considerations

Understanding the reaction mechanisms involved in the synthesis provides insights for optimization and troubleshooting. Figure 1 illustrates the key mechanistic steps in the formation of the target thiazolium salt.

Mechanism of Thiazole Ring Formation

The Hantzsch thiazole synthesis proceeds through the following key steps:

  • Nucleophilic attack of the thiourea sulfur atom on the α-carbon of the phenacyl bromide
  • Displacement of bromide to form a thioether intermediate
  • Nucleophilic attack by the amino nitrogen on the carbonyl carbon
  • Cyclization with elimination of water to form the thiazole ring

Mechanism of N-Alkylation

The quaternization of the thiazole nitrogen proceeds via an SN2 mechanism:

  • Nucleophilic attack by the thiazole nitrogen on the primary carbon of allyl bromide
  • Formation of the N-C bond with concurrent displacement of bromide
  • Formation of the thiazolium salt with bromide as the counterion

The allyl group in the thiazolium salt can potentially undergo further transformations, including sigmatropic rearrangements as reported for similar N-allyl thiazolium salts. This reactivity is attributed to the formation of Breslow intermediates from the thiazolium salt under basic conditions, which can subsequently undergo radical-mediated rearrangements.

Purification and Characterization

Purification Methods

The purification of this compound requires careful selection of techniques to ensure high purity. Table 2 summarizes the recommended purification methods.

Table 2. Purification Strategies for this compound

Purification Method Procedure Advantages Limitations
Recrystallization 1. Dissolve in minimum hot ethanol
2. Add diethyl ether until cloudiness persists
3. Cool slowly to room temperature
4. Filter and wash with cold diethyl ether
- Simple technique
- High purity product
- Scalable
- Potential solubility issues
- May require multiple cycles
Column Chromatography 1. Use silica gel as stationary phase
2. Elute with DCM/MeOH gradient (98:2 to 95:5)
3. Monitor fractions by TLC
- Effective for complex mixtures
- Good resolution of closely related impurities
- Time-consuming
- Potential product loss
- Challenge with highly polar compounds
Ion Exchange 1. Use appropriate ion exchange resin
2. Elute with suitable buffer or salt solution
3. Desalt and concentrate fractions
- Specific for ionic compounds
- Can exchange counter ions if desired
- Limited to ionic compounds
- Potential for metal contamination

Analytical Characterization

Complete characterization of the synthesized compound is crucial for confirming its structure and purity. The recommended analytical techniques include:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR is expected to show characteristic signals for the allyl group (δ 5.0-6.0 ppm), aromatic protons (δ 7.0-8.0 ppm), methoxy group (δ 3.8-3.9 ppm), and methyl groups (δ 2.1-2.3 ppm)
  • 13C NMR provides confirmation of carbon environments, including quaternary carbons

2. Mass Spectrometry:

  • Electrospray ionization (ESI-MS) is suitable for analyzing ionic compounds
  • Expected molecular ion peak at m/z 379 [M]+ (representing the cationic portion without bromide)
  • Characteristic fragmentation patterns including loss of allyl group

3. Infrared Spectroscopy:

  • Characteristic absorption bands for C=N (1630-1650 cm-1), C-O-C (1250-1270 cm-1), and C=C (1620-1640 cm-1)
  • N-H stretching (3300-3400 cm-1) and C-S (700-800 cm-1) bands

4. Elemental Analysis:

  • Confirmation of elemental composition (C, H, N, S)
  • Expected values: C (59.80%), H (5.36%), N (6.10%), S (6.98%)

5. X-ray Crystallography:

  • Definitive structural confirmation including bond lengths, angles, and crystal packing
  • Particularly valuable for confirming the specific stereochemistry and conformation

Alternative Synthetic Approaches

Approach Using Isothiocyanate Intermediates

An alternative approach involves the use of 2,3-dimethylphenyl isothiocyanate as a key intermediate:

  • React 2,3-dimethylphenyl isothiocyanate with 2-amino-4-(4-methoxyphenyl)thiazole to form the thiourea-linked derivative
  • Cyclize under basic conditions to form the functionalized thiazole
  • N-alkylate with allyl bromide as described previously

Metal-Catalyzed Cross-Coupling Approach

This approach utilizes palladium-catalyzed cross-coupling reactions for the introduction of the 4-methoxyphenyl group:

  • Synthesize 2-[(2,3-dimethylphenyl)amino]thiazole through conventional methods
  • Introduce 4-iodoanisole via Suzuki or Stille coupling at position 4
  • Quaternize with allyl bromide to form the thiazolium salt

Scale-Up Considerations

For larger-scale synthesis of this compound, several important factors must be considered:

  • Heat Management: The exothermic nature of N-alkylation requires careful temperature control during scale-up. Consider the use of efficient cooling systems and controlled addition rates.

  • Solvent Selection: For industrial applications, consider greener alternatives to solvents like DMF. Acetonitrile offers a good balance of reactivity and environmental impact for the N-alkylation step.

  • Purification Strategy: Recrystallization is preferred for large-scale purification due to its simplicity and scalability. Optimize solvent ratios to maximize yield while maintaining purity.

  • Process Safety: Conduct thorough risk assessments, particularly for reactions involving reactive halides like allyl bromide. Consider the use of containment systems and appropriate engineering controls.

Table 3. Scale-Up Parameters for 1 kg Production of this compound

Process Parameter Laboratory Scale Industrial Scale Adjustment Rationale
Reaction concentration 0.2-0.3 M 0.5-1.0 M Improved space-time yield while maintaining reaction control
Addition rate of allyl bromide All at once or dropwise over 15 min Controlled addition over 1-2 hours Improved heat management for exothermic N-alkylation
Reaction vessel Round-bottom flask Jacketed reactor with overhead stirring Better temperature control and mixing efficiency
Purification approach Column chromatography followed by recrystallization Multi-stage recrystallization Elimination of chromatography for cost and solvent reduction
Quality control TLC, NMR of final product In-process HPLC monitoring at each stage Real-time process control and early detection of issues

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H20BrN2OSC_{19}H_{20}BrN_2OS, with a molecular weight of approximately 396.35 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the dimethylphenyl and methoxyphenyl groups enhances its pharmacological profile.

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. Compounds similar to 2-[(2,3-Dimethylphenyl)amino]-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been tested against breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cell lines, demonstrating IC50 values that indicate potent anti-proliferative effects .

2. Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activities. Studies indicate that certain thiazole compounds exhibit significant protective effects in animal models of epilepsy, suggesting potential as therapeutic agents for seizure disorders .

3. Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been documented extensively. Research shows that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives:

StudyFocusFindings
Sayed et al. (2019)Anticancer ActivityDemonstrated significant cytotoxicity against HepG2 cells with IC50 values lower than standard chemotherapeutics .
MDPI Review (2022)Anticonvulsant EffectsHighlighted several thiazole derivatives with effective anticonvulsant properties in animal models .
PMC Article (2020)Antimicrobial ActivityReported potent antibacterial effects against multiple strains; some compounds showed activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE involves its interaction with specific molecular targets and pathways. The thiazolium core can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares functional group motifs with other sulfur- and nitrogen-containing heterocycles. For example:

  • 4-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid (CAS 535936-56-2): This benzoic acid derivative features a thioamide linkage, a methoxyphenyl group, and a bromine substituent. Unlike the thiazolium core of the target compound, its structure is based on a benzene ring with carboxylic acid and thioamide functional groups, leading to distinct electronic and steric profiles .
  • 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid: A quinoline-based compound with sulfanyl and chlorophenyl groups. The extended aromatic system (quinoline) contrasts with the compact thiazolium ring in the target compound, affecting π-π stacking interactions and bioavailability .

Physicochemical Properties

Key calculated properties of the target compound and its analogs are summarized below:

Property Target Compound 4-[[[...] Benzoic Acid 2-(4-Chlorophenyl)-[...] Quinoline
Molecular Formula C₂₀H₂₁BrN₂OS C₁₈H₁₅BrN₂O₄S C₂₃H₁₇ClNO₂S
Molecular Weight ~417.3 g/mol 435.3 g/mol 394.9 g/mol
XLogP3 Estimated ~4.5 4.1 5.8 (predicted)
Hydrogen Bond Donors 1 (NH group) 3 (NH, COOH) 1 (COOH)
Hydrogen Bond Acceptors 4 (S, O, N) 5 (O, S, N) 3 (O, S)
Topological Polar Surface Area ~60 Ų 120 Ų ~80 Ų (estimated)
  • Lipophilicity (XLogP3) : The target compound’s higher estimated XLogP3 compared to the benzoic acid analog suggests greater membrane permeability, a critical factor in drug design.
  • Hydrogen Bonding: The benzoic acid derivative’s three donors and five acceptors enhance its solubility in polar solvents, whereas the target compound’s single donor may limit aqueous solubility.

Methodological Considerations

For instance:

  • SHELXL : Used to refine crystal structures of similar heterocycles, enabling precise determination of bond lengths and angles .

Biological Activity

The compound 2-[(2,3-Dimethylphenyl)amino]-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their significant pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is crucial for its biological activity. The presence of various substituents, such as dimethyl and methoxy groups, enhances its pharmacological properties. The thiazole moiety contributes to the compound's ability to interact with biological targets effectively.

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that thiazole-linked hybrids showed substantial BRAF V600E inhibitory potential with IC50 values comparable to established anticancer drugs like sorafenib . The compound's structural features likely contribute to its ability to inhibit cell proliferation in cancer models.

2. Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. The compound has shown promising results in inhibiting bacterial growth:

  • Antibacterial Studies : Compounds containing thiazole rings have been reported to possess significant antibacterial activity against various strains of bacteria. For example, thiazole derivatives have exhibited minimum inhibitory concentration (MIC) values ranging from 1.0 to 61.2 μM against Mycobacterium tuberculosis .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and thiazole derivatives have been investigated for their anti-inflammatory properties:

  • Mechanisms of Action : Thiazoles can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . This mechanism is essential for developing new anti-inflammatory agents.

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives:

StudyFindings
Demonstrated potent anticancer effects with significant BRAF V600E inhibition in MCF-7 and WM266.4 cell lines.
Reported MIC values indicating strong antibacterial activity against Mycobacterium tuberculosis.
Investigated the anti-inflammatory mechanisms of thiazoles, showing potential for therapeutic applications in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for preparing this thiazolium bromide compound, and how can reaction conditions be optimized?

The synthesis involves cyclization and alkylation steps. A typical approach includes:

  • Step 1 : Condensation of 2,3-dimethylaniline with a thiazole precursor (e.g., thiourea derivatives) under reflux in anhydrous ethanol, catalyzed by HBr gas to form the thiazole core.
  • Step 2 : Quaternization of the thiazole nitrogen using propargyl bromide in acetonitrile at 60–70°C for 12 hours.
  • Optimization : Varying reaction time, temperature, and solvent polarity (e.g., DMF vs. acetonitrile) can improve yield. Monitor intermediates via TLC and purify via recrystallization from ethanol-diethyl ether mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolve the cationic thiazolium structure and bromide counterion; use SHELXL for refinement (e.g., handling disorder in the propargyl group) .
  • NMR spectroscopy : Key signals include the N-methyl protons (δ ~3.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and the propargyl vinyl protons (δ 5.2–5.8 ppm).
  • Mass spectrometry : ESI-MS in positive mode should show the [M-Br]⁺ ion.
  • Elemental analysis : Validate C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxyphenyl and propargyl groups.
  • Moisture : The hygroscopic bromide salt requires desiccators with silica gel.
  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C, suggesting handling below this threshold .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

  • Twinning : Use SHELXL’s TWIN command with BASF parameter refinement. For pseudo-merohedral twinning, apply HKLF5 format .
  • Disorder : Model alternative conformations (e.g., propargyl group) with PART instructions and restrain bond distances/angles using DFIX and SADI .
  • Validation : Check R1/wR2 convergence (<5% difference) and validate via PLATON’s ADDSYM algorithm .

Q. What methodologies are employed to analyze hydrogen-bonding networks in crystalline forms of this compound?

  • Graph-set analysis : Use Mercury software to categorize motifs (e.g., D(2) chains from N–H···Br interactions).
  • DFT calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) H-bond geometries to identify energetically favored motifs .
  • Thermal ellipsoids : High displacement parameters in the propargyl group may indicate dynamic disorder affecting H-bond stability .

Q. How can computational methods (e.g., DFT or molecular docking) predict biological activity or reactivity?

  • DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic sites (e.g., thiazolium N) .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on π-π stacking (methoxyphenyl) and hydrogen bonding (thiazolium NH) .

Q. What experimental strategies address contradictions in biological activity data (e.g., inconsistent IC50 values)?

  • Dose-response curves : Repeat assays in triplicate using fresh DMSO stock solutions to avoid aggregation artifacts.
  • Control experiments : Test against known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • SAR analysis : Modify substituents (e.g., replace propargyl with ethyl) to isolate structural contributors to activity .

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